molecular formula C19H14ClIN2O2S B11692603 N'-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide

N'-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide

Cat. No.: B11692603
M. Wt: 496.7 g/mol
InChI Key: PFAISBFFNSFUQK-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide is a complex organic compound that features a combination of sulfonyl, iodophenyl, and benzenecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of 4-chlorobenzenesulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

    Reaction with 2-iodoaniline: The 4-chlorobenzenesulfonyl chloride can then be reacted with 2-iodoaniline to form N-(2-iodophenyl)-4-chlorobenzenesulfonamide.

    Formation of benzenecarboximidamide: This intermediate can be further reacted with benzenecarboximidamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl and carboximidamide groups can participate in redox reactions.

    Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It could be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)acetamide
  • N-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzamide

Uniqueness

N’-(4-chlorobenzenesulfonyl)-N-(2-iodophenyl)benzenecarboximidamide is unique due to the presence of both sulfonyl and carboximidamide groups, which can impart distinct chemical and physical properties compared to similar compounds. This uniqueness can be leveraged in its applications in various fields.

Properties

Molecular Formula

C19H14ClIN2O2S

Molecular Weight

496.7 g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(2-iodophenyl)benzenecarboximidamide

InChI

InChI=1S/C19H14ClIN2O2S/c20-15-10-12-16(13-11-15)26(24,25)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)21/h1-13H,(H,22,23)

InChI Key

PFAISBFFNSFUQK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=CC=C3I

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3I

Origin of Product

United States

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